TAT (47-57) GGG-Cys(Npys)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

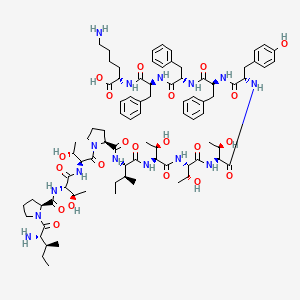

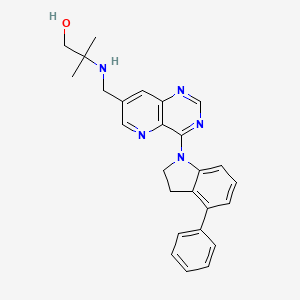

TAT (47-57) GGG-Cys(Npys) is a cell-penetrating peptide derived from the transactivator of transcription (TAT) protein of the human immunodeficiency virus (HIV). This peptide sequence, which includes the amino acids from positions 47 to 57 of the TAT protein, is known for its ability to penetrate cell membranes. The addition of a glycine-glycine-glycine (GGG) linker and a cysteine residue modified with 3-nitro-2-pyridinesulfenyl (Npys) enhances its functionality for various biochemical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of TAT (47-57) GGG-Cys(Npys) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The cysteine residue is modified with 3-nitro-2-pyridinesulfenyl to protect the thiol group and facilitate subsequent reactions .

Solid-Phase Peptide Synthesis (SPPS):

Industrial Production Methods

Industrial production of TAT (47-57) GGG-Cys(Npys) follows similar principles but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

TAT (47-57) GGG-Cys(Npys) undergoes various chemical reactions, including:

Oxidation: The thiol group of the cysteine residue can be oxidized to form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).

Substitution: The Npys group can be substituted with other thiol-reactive groups, facilitating conjugation with other molecules.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or atmospheric oxygen.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Thiol-reactive reagents such as maleimides.

Major Products

Disulfide-linked peptides: Formed through oxidation.

Thiol-modified peptides: Resulting from reduction or substitution reactions.

Aplicaciones Científicas De Investigación

TAT (47-57) GGG-Cys(Npys) has a wide range of applications in scientific research:

Intracellular Drug Delivery: Its cell-penetrating ability makes it an excellent carrier for delivering therapeutic molecules into cells.

Bioconjugation: The Npys-modified cysteine allows for easy conjugation with other molecules, facilitating the creation of multifunctional peptides.

HIV Research: As a fragment of the HIV TAT protein, it is used in studies related to HIV infection and replication.

Molecular Biology: Employed in the delivery of nucleic acids, proteins, and other biomolecules into cells for various experimental purposes

Mecanismo De Acción

The mechanism by which TAT (47-57) GGG-Cys(Npys) exerts its effects involves its ability to penetrate cell membranes. The arginine-rich sequence facilitates interaction with the negatively charged cell membrane, allowing the peptide to translocate into the cell. Once inside, the Npys-modified cysteine can react with intracellular thiol groups, enabling the delivery of conjugated molecules .

Comparación Con Compuestos Similares

Similar Compounds

Penetratin: Another cell-penetrating peptide derived from the Antennapedia homeodomain.

Transportan: A chimeric peptide combining sequences from galanin and mastoparan.

Arginine-rich peptides: Various peptides rich in arginine residues that exhibit cell-penetrating properties.

Uniqueness

TAT (47-57) GGG-Cys(Npys) is unique due to its origin from the HIV TAT protein and the specific modifications that enhance its functionality. The GGG linker and Npys-modified cysteine provide additional versatility for bioconjugation and intracellular delivery applications .

Propiedades

Fórmula molecular |

C78H135N39O19S2 |

|---|---|

Peso molecular |

1987.3 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[2-[[(2R)-1-amino-3-[(3-nitropyridin-2-yl)disulfanyl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide |

InChI |

InChI=1S/C78H135N39O19S2/c79-27-3-1-12-47(110-64(127)46(15-6-31-98-74(86)87)107-60(123)40-105-62(125)44(81)36-42-21-23-43(118)24-22-42)65(128)111-48(13-2-4-28-80)66(129)112-50(17-8-33-100-76(90)91)68(131)114-52(19-10-35-102-78(94)95)70(133)116-53(25-26-56(82)119)71(134)115-51(18-9-34-101-77(92)93)69(132)113-49(16-7-32-99-75(88)89)67(130)109-45(14-5-30-97-73(84)85)63(126)106-38-58(121)103-37-57(120)104-39-59(122)108-54(61(83)124)41-137-138-72-55(117(135)136)20-11-29-96-72/h11,20-24,29,44-54,118H,1-10,12-19,25-28,30-41,79-81H2,(H2,82,119)(H2,83,124)(H,103,121)(H,104,120)(H,105,125)(H,106,126)(H,107,123)(H,108,122)(H,109,130)(H,110,127)(H,111,128)(H,112,129)(H,113,132)(H,114,131)(H,115,134)(H,116,133)(H4,84,85,97)(H4,86,87,98)(H4,88,89,99)(H4,90,91,100)(H4,92,93,101)(H4,94,95,102)/t44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-/m0/s1 |

Clave InChI |

GPNYGUCJBMPEHT-LJULWTNISA-N |

SMILES isomérico |

C1=CC(=C(N=C1)SSC[C@@H](C(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N)[N+](=O)[O-] |

SMILES canónico |

C1=CC(=C(N=C1)SSCC(C(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,4S,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl] acetate](/img/structure/B12387588.png)

![2-[4-(carboxymethyl)-7-[2-[4-[3-[4-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid](/img/structure/B12387594.png)

![ethyl 3,7-dimethyl-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12387595.png)

![Dibenzo[b,f][1,4]thiazepine-8-carboxamide, N-butyl-11-(3-chloro-4-fluorophenyl)-](/img/structure/B12387597.png)

![Benzenepropanoic acid, alpha-hydroxy-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, [3(R)-endo]-](/img/structure/B12387612.png)

![[(2S,5R)-2-(acetamidocarbamoyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B12387629.png)

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12387644.png)